5-{[4-(Methoxycarbonyl)phenoxy]methyl}furan-2-carboxylic acid
Overview
Description
5-{[4-(Methoxycarbonyl)phenoxy]methyl}furan-2-carboxylic acid is an organic compound with a complex structure that includes a furan ring, a carboxylic acid group, and a methoxycarbonyl phenoxy methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[4-(Methoxycarbonyl)phenoxy]methyl}furan-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the carboxylic acid group: This step often involves the oxidation of an aldehyde or alcohol group to a carboxylic acid.
Attachment of the methoxycarbonyl phenoxy methyl group: This step can be carried out through an esterification reaction, where a phenol derivative reacts with a methoxycarbonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
5-{[4-(Methoxycarbonyl)phenoxy]methyl}furan-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The furan ring and the methoxycarbonyl group can be oxidized under strong oxidative conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde using reducing agents such as lithium aluminum hydride.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, where the methoxycarbonyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Products may include furan-2,5-dicarboxylic acid or other oxidized derivatives.
Reduction: Products may include 5-{[4-(Methoxycarbonyl)phenoxy]methyl}furan-2-aldehyde or 5-{[4-(Methoxycarbonyl)phenoxy]methyl}furan-2-ol.
Substitution: Products depend on the nucleophile used, resulting in various substituted phenoxy derivatives.
Scientific Research Applications
5-{[4-(Methoxycarbonyl)phenoxy]methyl}furan-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: It can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Industry: It can be used in the production of polymers and other advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 5-{[4-(Methoxycarbonyl)phenoxy]methyl}furan-2-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The furan ring and the methoxycarbonyl phenoxy methyl group can interact with various molecular targets, affecting pathways involved in cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
Similar Compounds
- 5-{[4-(Methoxycarbonyl)phenoxy]methyl}furan-2-aldehyde
- 5-{[4-(Methoxycarbonyl)phenoxy]methyl}furan-2-ol
- Furan-2,5-dicarboxylic acid
Uniqueness
5-{[4-(Methoxycarbonyl)phenoxy]methyl}furan-2-carboxylic acid is unique due to the presence of both a furan ring and a methoxycarbonyl phenoxy methyl group. This combination of functional groups provides distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
5-[(4-methoxycarbonylphenoxy)methyl]furan-2-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O6/c1-18-14(17)9-2-4-10(5-3-9)19-8-11-6-7-12(20-11)13(15)16/h2-7H,8H2,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOXJWRUSHQJOPV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001180116 | |
Record name | 5-[[4-(Methoxycarbonyl)phenoxy]methyl]-2-furancarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001180116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
832737-69-6 | |
Record name | 5-[[4-(Methoxycarbonyl)phenoxy]methyl]-2-furancarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=832737-69-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-[[4-(Methoxycarbonyl)phenoxy]methyl]-2-furancarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001180116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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